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molecular formula C7H14O4 B8590020 2,2-Diethoxypropionic acid

2,2-Diethoxypropionic acid

Cat. No. B8590020
M. Wt: 162.18 g/mol
InChI Key: GZXUGANRHSLAKH-UHFFFAOYSA-N
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Patent
US07423169B2

Procedure details

To a stirred solution of pyruvic acid (14 mL, 0.2 mol) and triethylorthoformate (80 mL) at 10° C. was added concentrated sulfuric acid (1 mL). The resulting mixture was stirred at 5-10° C. for 1 h and then diluted with dichloromethane (200 mL). The organic solution was washed successively with water (3×80 mL) and saturated sodium chloride solution (80 mL) and then dried over anhydrous sodium sulfate. The mixture was filtered and then concentrated to give a quantitative yield of 2,2-diethoxypropionic acid as an oil. 1H NMR (CDCl3, 400 MHz): δ 1.30 (t, 6H), 1.61 (s, 3H), 3.57 (q, 4H), 8.62 (s, 1H). The acid form was quantitatively converted to its cesium salt (25) by dissolving the acid in water (25 mL) followed by treatment with an equimolar quantity of cesium carbonate, and then lyophilization. 1H NMR (D2O, 400 MHz): δ 0.98 (t, 6H), 1.28 (s, 3H), 3.22 (q, 2H), 3.47 (q, 2H).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])C(C)=O.C(O[CH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])C.S(=O)(=O)(O)O.Cl[CH2:23]Cl>>[CH2:15]([O:14][C:10]([O:11][CH2:12][CH3:13])([CH3:23])[C:1]([OH:6])=[O:5])[CH3:16]

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5-10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed successively with water (3×80 mL) and saturated sodium chloride solution (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(=O)O)(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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